molecular formula C14H13N5O4S B12170667 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide

Cat. No.: B12170667
M. Wt: 347.35 g/mol
InChI Key: CXODILHSEUTBMC-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxadiazole ring, a sulfonyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and nitrous acid.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation of the benzoxadiazole ring using chlorosulfonic acid.

    Coupling with Ethylamine: The sulfonylated benzoxadiazole is then coupled with ethylamine to form the intermediate compound.

    Formation of the Pyridine Carboxamide Moiety: The final step involves the reaction of the intermediate with pyridine-4-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry due to its benzoxadiazole moiety, which exhibits strong fluorescence.

    Biology: Employed in the study of enzyme kinetics and protein interactions, as it can act as a fluorescent marker.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of certain diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can interact with proteins and enzymes, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, leading to changes in protein conformation and function. Additionally, the pyridine carboxamide moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide: Similar structure but with a biphenyl moiety instead of pyridine.

    N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide: Contains a benzodioxole ring instead of pyridine.

    N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide: Features an indole ring instead of pyridine.

The uniqueness of this compound lies in its combination of the benzoxadiazole, sulfonyl, and pyridine carboxamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N5O4S/c20-14(10-4-6-15-7-5-10)16-8-9-17-24(21,22)12-3-1-2-11-13(12)19-23-18-11/h1-7,17H,8-9H2,(H,16,20)

InChI Key

CXODILHSEUTBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

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